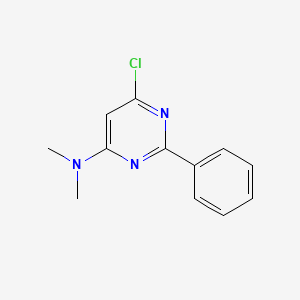

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

説明

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12ClN3. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position, a dimethylamino group at the 4th position, and a phenyl group at the 2nd position of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine-4,6-dione with dimethylamine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine, exhibit significant anti-inflammatory properties. The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

Key Findings:

- In vitro assays showed that certain derivatives effectively inhibited COX-2 activity, with half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| This compound | TBD | TBD |

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly its effects on CDC42 GTPase, which is overexpressed in various tumors and plays a role in tumor growth and angiogenesis.

Case Study Insights:

A study focused on the design and synthesis of CDC42 inhibitors highlighted that modifications to the pyrimidine core significantly enhanced antiproliferative activity against multiple cancer cell lines . The presence of electron-donating groups on the phenyl ring was found to improve potency.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SKM28 | TBD |

| Other derivatives | Various | Varies |

Drug Development Considerations

The pharmacokinetic profile of this compound is also being investigated to assess its viability as a therapeutic agent. Factors such as solubility, stability, and metabolic pathways are crucial for its development into a drug.

Table 3: Drug-Like Properties Assessment

| Property | Value |

|---|---|

| Kinetic Solubility | TBD |

| Plasma Stability | TBD |

| Metabolic Stability | TBD |

作用機序

The mechanism of action of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

類似化合物との比較

Similar Compounds

6-chloro-2-phenylpyrimidin-4-amine: Lacks the dimethylamino group.

2-phenylpyrimidin-4-amine: Lacks both the chloro and dimethylamino groups.

6-chloro-N,N-dimethylpyrimidin-4-amine: Lacks the phenyl group.

Uniqueness

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to the presence of all three functional groups (chloro, dimethylamino, and phenyl) on the pyrimidine ring. This unique combination of substituents contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

生物活性

6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring structure with a chlorine atom at the 6-position, a dimethylamino group at the 4-position, and a phenyl group at the 2-position. Its molecular formula is C13H14ClN3, with a molecular weight of approximately 233.7 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Studies indicate that it effectively inhibits specific deubiquitinase (DUB) complexes, which are crucial in cancer cell proliferation and survival. By modulating these pathways, the compound shows promise as an anticancer agent .

Key Mechanisms:

- Inhibition of Deubiquitinases : The compound interacts with DUBs, preventing the degradation of proteins that regulate cell cycle and apoptosis.

- Enzyme Binding : It can bind to active sites of various enzymes, such as dihydrofolate reductase, thereby inhibiting their activity.

Biological Activity Overview

The compound has been evaluated for its antimicrobial and anticancer properties:

-

Anticancer Activity :

- In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including gastric adenocarcinoma (AGS) with an IC50 value of approximately 53.02 µM .

- It has demonstrated selectivity towards cancerous cells while maintaining lower toxicity towards normal cells, indicating a favorable therapeutic index.

- Antimicrobial Activity :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

特性

IUPAC Name |

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(2)11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXVEFVRLTUGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606008 | |

| Record name | 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58514-86-6 | |

| Record name | 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。